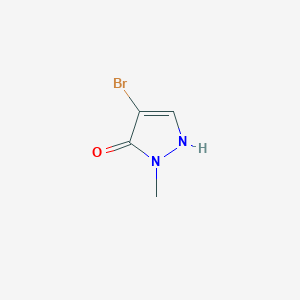

4-Bromo-2-methyl-pyrazol-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

1935996-83-0 |

|---|---|

Molecular Formula |

C4H5BrN2O |

Molecular Weight |

177.00 g/mol |

IUPAC Name |

4-bromo-2-methyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C4H5BrN2O/c1-7-4(8)3(5)2-6-7/h2,6H,1H3 |

InChI Key |

VRBLLHOOEXCQLQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=CN1)Br |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Innovations for 4 Bromo 2 Methyl Pyrazol 3 Ol

Established Synthetic Pathways to 4-Bromo-2-methyl-pyrazol-3-ol and its Direct Precursors

The synthesis of this compound is not a single-step process but rather a strategic sequence of reactions. The core structure is typically assembled first, followed by the introduction of the necessary functional groups. The final product exists in a tautomeric equilibrium with 4-bromo-2-methyl-pyrazolidin-3-one. scispace.com

Cyclization Reactions for the Pyrazole (B372694) Core Formation

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry. The most common and established method for synthesizing the pyrazol-3-ol (or pyrazolone) core involves the condensation reaction between a β-ketoester and a hydrazine (B178648) derivative. scispace.compostdocjournal.com

Specifically, the reaction of ethyl acetoacetate (B1235776) with methylhydrazine is a direct route to the 2-methyl-pyrazol-3-one precursor. This reaction, a variation of the Knorr pyrazole synthesis, proceeds via condensation and subsequent intramolecular cyclization. The regioselectivity of the reaction, determining which nitrogen atom of methylhydrazine becomes N1 or N2, can be influenced by reaction conditions, but the formation of the N-methylated pyrazolone (B3327878) is a well-established outcome.

Multicomponent reactions (MCRs) also offer a versatile approach to the pyrazole core. beilstein-journals.orgrsc.org These reactions can involve the one-pot combination of 1,3-dicarbonyl compounds, aldehydes, and hydrazines to build polysubstituted pyrazoles. beilstein-journals.org For instance, a three-component reaction of a 1,3-diketone, an aldehyde, and a hydrazine can yield highly substituted pyrazoles, often with the assistance of a catalyst to drive the reaction. rsc.org

Table 1: Examples of Cyclization Reactions for Pyrazole Core Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

| β-Ketoester (e.g., Ethyl acetoacetate) | Hydrazine (e.g., Methylhydrazine) | Pyrazolone | postdocjournal.com |

| 1,3-Diketone | Hydrazine | Substituted Pyrazole | organic-chemistry.org |

| Enaminone | Hydrazine | Substituted Pyrazole | beilstein-journals.orgmdpi.com |

| α,β-Unsaturated Carbonyl | Hydrazine | Pyrazoline (can be oxidized to pyrazole) | dergipark.org.tr |

Introduction of Halogen and Methyl Moieties

The introduction of the bromo and methyl groups onto the pyrazole ring is achieved through distinct strategic steps.

Methyl Group: The N-methyl group is typically introduced by using methylhydrazine as the starting material during the initial cyclization reaction. beilstein-journals.org This ensures the formation of the N-methylated pyrazole core directly. Alternatively, N-alkylation of a pre-formed pyrazole ring can be accomplished using an alkylating agent. A common method involves deprotonating the pyrazole nitrogen with a base like sodium hydride (NaH) followed by the addition of an alkyl halide, such as methyl iodide. nih.gov

Bromo Group: The bromine atom is introduced at the C4 position of the pyrazole ring, a position known to be susceptible to electrophilic substitution due to the electron-rich nature of the ring system. globalresearchonline.netencyclopedia.pub The bromination is typically carried out on the pre-formed 2-methyl-pyrazol-3-one precursor. Common brominating agents include bromine (Br₂) or N-bromosuccinimide (NBS). The reaction readily yields the 4-bromo derivative. globalresearchonline.net The synthesis of related compounds like 4-bromo-1-phenyl-1H-pyrazol-3-ol demonstrates the viability of this halogenation step on the pyrazol-3-ol scaffold. mdpi.com

Cyclization: Reaction of ethyl acetoacetate and methylhydrazine to form 2-methyl-pyrazol-3-one.

Bromination: Electrophilic bromination of 2-methyl-pyrazol-3-one at the C4 position to yield this compound.

Mechanistic Studies of this compound Formation

The mechanism of pyrazole formation from β-dicarbonyls and hydrazines has been extensively studied. The process begins with the nucleophilic attack of one nitrogen atom from methylhydrazine onto one of the carbonyl groups of the β-ketoester (typically the more reactive ketone group of ethyl acetoacetate). This is followed by dehydration to form a hydrazone intermediate.

The key ring-closing step involves an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the ester carbonyl group. beilstein-journals.org This cyclization results in a tetrahedral intermediate which then eliminates a molecule of ethanol (B145695) to afford the stable, five-membered 2-methyl-pyrazol-3-one ring.

The subsequent bromination at the C4 position follows a standard electrophilic aromatic substitution mechanism. The pyrazole ring, particularly the pyrazol-3-ol tautomer, is an electron-rich heterocycle. The C4 position is activated towards electrophiles. The bromine molecule (or another source of Br⁺) is polarized or activated by the reaction conditions, and the C4 carbon attacks the electrophilic bromine atom, forming a sigma complex (or Wheland intermediate). A proton is then lost from the C4 position to a base, restoring the aromaticity of the ring and resulting in the final 4-bromo-substituted product.

Novel and Optimized Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods.

Green Chemistry Principles in the Synthesis of this compound

While specific green synthesis protocols for this compound are not extensively documented, the principles of green chemistry are widely applied to pyrazole synthesis in general and are applicable here. thieme-connect.com These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. rsc.org

Key green strategies include:

Aqueous Media: Using water as a solvent is a primary goal of green chemistry. thieme-connect.com Many multicomponent reactions for pyrazole synthesis have been successfully performed in water or aqueous mixtures like water/PEG-400, often with the aid of a catalyst. thieme-connect.com

Microwave and Ultrasound Assistance: The use of microwave irradiation or ultrasound can dramatically reduce reaction times, increase yields, and enhance selectivity compared to conventional heating methods. dergipark.org.trpharmacophorejournal.com Microwave-assisted synthesis has been successfully applied to the formation of various pyrazole derivatives. dergipark.org.tr

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding the reactants together or using microwave assistance without a solvent, minimizes the use and disposal of volatile organic compounds (VOCs). rsc.orgpharmacophorejournal.com

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis is pivotal in modern organic synthesis for improving reaction efficiency and directing selectivity. A diverse array of catalysts has been developed for pyrazole synthesis. beilstein-journals.orgmdpi.com

Lewis and Brønsted Acid Catalysis: Simple acids like sulfamic acid, silica-supported sulfuric acid, and Lewis acids such as AlCl₃ or Sc(OTf)₃ can effectively catalyze the condensation and cyclization steps in pyrazole synthesis. beilstein-journals.orgthieme-connect.com

Transition Metal Catalysis: Transition metals play a crucial role in many novel synthetic routes. Copper catalysts, for instance, can facilitate C-N bond formation for N-functionalization of the pyrazole ring. postdocjournal.combeilstein-journals.org Silver-catalyzed reactions have been employed for synthesizing trifluoromethylated pyrazoles. mdpi.com Palladium nanoparticles have been used for one-pot regioselective synthesis in green media. mdpi.com

Nanoparticle and Heterogeneous Catalysis: To simplify product purification and catalyst recycling, solid-supported catalysts are increasingly used. Examples include CuO/ZrO₂ and various magnetic nanoparticle-based catalysts, which can be easily removed from the reaction mixture. beilstein-journals.org These are often employed in multicomponent reactions to enhance efficiency under green conditions. pharmacophorejournal.com

Table 2: Examples of Catalysts Used in Pyrazole Synthesis

| Catalyst Type | Catalyst Example | Application | Reference |

| Lewis Acid | AlCl₃, Sc(OTf)₃ | Multicomponent synthesis | beilstein-journals.orgthieme-connect.com |

| Nanoparticle | CuO/ZrO₂, Fe₃O₄@Si@MoO₂ | Multicomponent synthesis | beilstein-journals.org |

| Transition Metal | Copper (I) Iodide, AgOTf, Pd-NPs | Cyclization, Functionalization | postdocjournal.commdpi.com |

| Organocatalyst | Sodium gluconate, Taurine | Multicomponent synthesis | rsc.org |

| Green Catalyst | ZnO Nanoparticles | Microwave-assisted synthesis | pharmacophorejournal.com |

Purification and Isolation Methodologies for this compound

The successful synthesis of this compound is contingent not only on the chosen synthetic route but also on the effective purification and isolation of the final product from the reaction mixture. The purity of the compound is paramount for its subsequent use in research and development, particularly as a building block in the synthesis of more complex molecules. While specific, detailed protocols for the purification of this compound are not extensively documented in publicly available literature, standard and effective methodologies can be inferred from the purification procedures of structurally analogous compounds, such as other brominated N-methylated pyrazole derivatives. The primary techniques employed for the purification of such compounds are column chromatography and recrystallization, often used in sequence to achieve high purity.

The initial work-up of the reaction mixture typically involves quenching the reaction, followed by extraction of the crude product into a suitable organic solvent. The organic layer is then washed to remove inorganic salts and other water-soluble impurities, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure to yield the crude solid or oil. mdpi.comnih.gov This crude material is then subjected to one or more of the following purification techniques.

Column Chromatography

Column chromatography is a widely utilized and highly effective method for the separation of pyrazole derivatives from byproducts and unreacted starting materials. nih.govresearchgate.netrsc.orgrsc.org The choice of stationary phase and eluent system is critical for achieving optimal separation.

Stationary Phase: Silica gel (typically 230-400 mesh) is the most common stationary phase for the purification of pyrazole compounds due to its polarity and effectiveness in separating a wide range of organic molecules. rsc.org

Eluent System: The eluent, or mobile phase, is selected based on the polarity of the target compound. For brominated pyrazole derivatives, a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is frequently used. mdpi.comresearchgate.netrsc.org The ratio of the solvents is adjusted to achieve a retention factor (Rf) in the optimal range of 0.2-0.4 on a thin-layer chromatography (TLC) plate, which is used to monitor the progress of the separation. For instance, in the purification of the closely related 4-bromo-1-phenyl-1H-pyrazol-3-ol, a gradient of ethyl acetate in n-hexane was effective. mdpi.com

The following table summarizes eluent systems used for the purification of similar bromo-pyrazole compounds.

| Compound | Stationary Phase | Eluent System (v/v) | Reference |

| 3-bromo-1-methyl-6-arylpyrazolo[3,4-c]pyrazoles | Silica Gel | Petroleum Ether / Ethyl Acetate (8/2) | rsc.org |

| 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | Silica Gel | n-hexane / Ethyl Acetate | researchgate.net |

| 4-bromo-1-phenyl-3-(prop-2-en-1-yloxy)-1H-pyrazole | Silica Gel | Hexane / Ethyl Acetate (3:1) | nih.gov |

| 4-bromo-3-methoxy-1-phenyl-1H-pyrazole | Silica Gel | Ethyl Acetate / n-hexane (1:20) | mdpi.com |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

For pyrazole derivatives, alcohols such as ethanol or aqueous ethanol are commonly used recrystallization solvents. nih.govscielo.org.mxscirp.org The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of pure crystals of the target compound, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration. For instance, 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-pyrazol-5-ols) were purified by recrystallization from ethanol. scielo.org.mx Similarly, N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide was recrystallized from hexane. mdpi.com

The selection of an appropriate recrystallization solvent is empirical and may require testing a range of solvents to find the optimal conditions.

| Compound | Recrystallization Solvent | Reference |

| 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-pyrazol-5-ols) | Ethanol | scielo.org.mx |

| 4-bromo-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one | Ethanol | scirp.org |

| 1-phenyl-1H-pyrazol-3-yl benzoate | 50% Aqueous Ethanol | nih.gov |

| N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide | Hexane | mdpi.com |

By employing a combination of these purification methodologies, it is possible to obtain this compound with a high degree of purity, suitable for its intended applications in further chemical synthesis and research. The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

Chemical Reactivity and Derivatization of 4 Bromo 2 Methyl Pyrazol 3 Ol

Electrophilic and Nucleophilic Substitution Reactions of the Pyrazole (B372694) Ring

The pyrazole ring is a π-excessive system, which generally makes it reactive towards electrophiles, particularly at the C4 position. chim.it However, the reactivity is significantly modulated by the substituents present. In 4-bromo-2-methyl-pyrazol-3-ol, the C4 position is already occupied by a bromine atom. The pyrazole ring is generally poorly reactive towards nucleophiles unless activated by strongly electron-withdrawing groups. chim.it

While direct electrophilic substitution on the pre-brominated ring is less common, nucleophilic substitution reactions have been observed on related structures. For instance, studies on 4-bromo-1-methyl-nitropyrazole-carboxylic acids have shown that the bromine atom can be displaced by arylamines in the presence of copper salts, leading to 4-arylamino or 4-hydroxy substituted products. osti.gov This suggests that under appropriate conditions, the bromine of this compound could potentially be replaced by strong nucleophiles, especially if the pyrazole ring is further activated.

Reactivity at the Bromine Center: Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromine atom at the C4 position of this compound is a key functional handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. libretexts.org Bromopyrazoles are effective substrates for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, and styryl groups at the C4 position. nih.govrsc.orgresearchgate.net The reaction generally proceeds under basic conditions with a palladium catalyst and a suitable ligand. nih.govmdpi.com While 3-bromopyrazoles tend to react faster, 4-bromopyrazoles also serve as excellent coupling partners, though they may require slightly higher catalyst loadings. nih.gov Dehalogenation can be a competing side reaction, but conditions can be optimized to suppress it. scribd.com

| Reaction | Catalyst System | Base | Solvent System | Coupling Partner | Yield Range | Ref. |

| Suzuki-Miyaura | Pd(PPh₃)₄ or XPhos Pd G2 | K₃PO₄ or K₂CO₃ | Dioxane/H₂O or Toluene | Aryl/Heteroaryl Boronic Acids | 61-93% | nih.govresearchgate.netmdpi.com |

| Suzuki-Miyaura | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O (Microwave) | Styryl Boronic Acids | Good | researchgate.net |

The Sonogashira coupling is another powerful palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides to form arylalkynes and conjugated enynes. organic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The Sonogashira coupling provides an efficient route to introduce alkynyl substituents onto the pyrazole ring at the C4 position, a transformation that is valuable in the synthesis of complex molecules and materials. researchgate.netresearchgate.netresearchgate.net Optimization of reaction conditions, such as the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields. researchgate.netnih.gov

| Reaction | Catalyst System | Base | Solvent | Coupling Partner | Yield Range | Ref. |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N (Triethylamine) | Toluene or DMF | Terminal Alkynes | Good | researchgate.net |

| Sonogashira (Cu-free) | [DTBNpP]Pd(crotyl)Cl | Cs₂CO₃ | Dioxane | Terminal Alkynes | Moderate to Good | nih.gov |

Functionalization of the Hydroxyl Group (e.g., Alkylation, Acylation)

The hydroxyl group at the C3 position of this compound is a site for further derivatization. This compound exists in tautomeric equilibrium with its pyrazol-3-one form. researchgate.netnih.gov This ambident nature allows for reactions to occur at the oxygen, nitrogen, or carbon atoms depending on the reagents and conditions. researchgate.net

Alkylation reactions, such as methylation or benzylation, typically occur on the oxygen atom or one of the ring nitrogen atoms. The outcome of alkylation depends on the alkylating agent, base, and solvent used. researchgate.net For instance, N-alkylation of pyrazoles can be achieved using various alkylating agents under basic conditions or catalyzed by crystalline aluminosilicates. google.com

Acylation of pyrazol-3-ones can result in O-acylation, N-acylation, or C-acylation. researchgate.net The reaction with acid chlorides or anhydrides often yields 3-acyloxypyrazoles (O-acylation), which can sometimes undergo rearrangement to C-acylated products under the influence of a Lewis acid in a Fries-type rearrangement. researchgate.net

| Reaction Type | Reagent | Product Type | General Conditions | Ref. |

| Alkylation | Alkyl Halides (e.g., CH₃I) | O-Alkyl or N-Alkyl Pyrazole | Base (e.g., NaH), Solvent (e.g., DMF) | researchgate.net |

| Acylation | Acid Chlorides (e.g., AcCl) | O-Acyl Pyrazole (3-Acyloxypyrazole) | Base (e.g., Triethylamine) | researchgate.net |

| Acylation | Acid Anhydrides | O-Acyl Pyrazole (3-Acyloxypyrazole) | Base (e.g., Triethylamine) | researchgate.net |

Modifications at the Methyl Group of this compound

Direct functionalization of the N-methyl group in this compound is less commonly reported than modifications at other positions. However, general principles of organic chemistry suggest possibilities for its transformation. It has been noted that for pyrazol-3-ones, alkylation can occur on a stabilized carbanion generated from a methyl group by a strong base. researchgate.net This implies that deprotonation of the N-methyl group with a potent base like an organolithium reagent could generate a nucleophile that could then react with various electrophiles.

More complex transformations involving the methyl group have been documented in related pyrazole systems. In one unusual reaction, thermolysis of a 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic acid resulted in the formation of (5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate (B1210297). mdpi.com This transformation involves a formal C-H acetoxylation of the methyl group, which occurs concomitantly with the reduction of an azide (B81097) group to an amine, proceeding through a proposed pyrazole ring-opening and recyclization cascade initiated by a transient nitrene. mdpi.comnih.gov This demonstrates that under specific conditions, the methyl group can participate in intricate rearrangement and functionalization reactions.

Ring Opening and Rearrangement Reactions of this compound

The pyrazole ring is an aromatic system and is generally stable. However, under specific conditions, it can undergo ring opening or rearrangement reactions. For pyrazol-3-ones, ring-opening/cyanomethylation and subsequent intramolecular cyclization have been described as a route to other heterocyclic systems like pyrano[2,3-c]pyrazoles. researchgate.net

A notable example of a rearrangement involving the pyrazole core is the transformation of a 5-azido-3-methyl-4-nitropyrazole derivative. mdpi.com Computational and experimental evidence suggests that this reaction proceeds through the formation of a pyrazole nitrene, which initiates a cascade involving the opening of the pyrazole ring, followed by recyclization to yield a functionalized product where the methyl group has been oxidized and the nitrene precursor has been reduced. mdpi.comnih.gov Such reactions highlight the potential for the pyrazole scaffold to be transformed into other complex structures, although these are not typically simple, direct processes.

Synthesis of Complex Derivatives of this compound for Specific Applications

The chemical reactivity inherent to the this compound scaffold makes it an excellent starting point for the synthesis of complex derivatives with significant potential in medicinal chemistry and materials science. chim.itnih.govnih.gov The strategic functionalization at the C4-bromo, C3-hydroxyl, and N1-methyl positions allows for the generation of large libraries of diverse compounds.

A primary application of these derivatization strategies is in the development of kinase inhibitors for therapeutic use, particularly in oncology. researchgate.netnih.gov The pyrazole core is a privileged structure found in numerous kinase inhibitors. nih.govnih.gov For example, Suzuki-Miyaura coupling at the C4 position can introduce specific aryl or heteroaryl moieties that are crucial for binding to the target kinase. rsc.org Subsequent alkylation or acylation of the hydroxyl group can further modify the compound's solubility, cell permeability, and binding affinity. nih.gov

Furthermore, derivatized pyrazoles are key intermediates in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. mdpi.commdpi.comnih.govresearchgate.net These fused systems are themselves important pharmacophores with a broad range of biological activities, including use as antimicrobial agents and kinase inhibitors. nih.gov The synthesis of these fused rings often involves the condensation of a functionalized aminopyrazole (which can be derived from a bromopyrazole precursor) with a 1,3-dielectrophile. researchgate.net

| Derivative Class | Synthetic Strategy | Key Intermediate | Application Area | Ref. |

| 4-Aryl/Heteroaryl Pyrazoles | Suzuki-Miyaura Coupling | 4-Bromopyrazole | Kinase Inhibitors, Agrochemicals | rsc.orgresearchgate.netnih.gov |

| 4-Alkynyl Pyrazoles | Sonogashira Coupling | 4-Bromopyrazole | Molecular Electronics, Natural Product Synthesis | organic-chemistry.org |

| Pyrazolo[3,4-b]pyridines | Cyclocondensation | 5-Aminopyrazole | Kinase Inhibitors, Antimicrobials, Fluorescent Probes | mdpi.comnih.gov |

| 4-Styryl Pyrazole Diamines | Suzuki Coupling & Reduction | 4-Bromo-3,5-dinitropyrazole | CDK9 Inhibitors | rsc.org |

The combination of these synthetic methodologies allows chemists to systematically explore the structure-activity relationships of pyrazole-based compounds, leading to the discovery of novel molecules with tailored properties for specific biological or material applications. chim.itias.ac.in

Comprehensive Spectroscopic and Computational Characterization of 4 Bromo 2 Methyl Pyrazol 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific NMR data for 4-Bromo-2-methyl-pyrazol-3-ol was found.

1H, 13C, and 15N NMR Chemical Shift Analysis for Tautomer Identification

Detailed chemical shift data for ¹H, ¹³C, and ¹⁵N NMR are not available for this compound. Such data would be essential for identifying the predominant tautomeric form (the OH-pyrazole, NH-pyrazolone, or CH-pyrazolone) in various solvents, a common characteristic of pyrazolone (B3327878) systems. nih.govmdpi.com

2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

While 2D NMR techniques like COSY, HSQC, and HMBC are standard for confirming molecular structure by showing proton-proton and proton-carbon correlations, no such spectra have been published for this compound. rsc.orgresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Experimental FT-IR and Raman spectra, which would identify characteristic vibrational modes for functional groups like O-H, C=O (in the tautomeric form), C=N, and C-Br bonds, are not available. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The exact molecular weight and characteristic fragmentation pattern for this compound, which would be determined by mass spectrometry, have not been reported. mdpi.comresearchgate.net

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Information regarding the UV-Vis absorption maxima and other photophysical properties such as fluorescence, which are related to the electronic transitions within the molecule, is not available. researchgate.net

X-ray Crystallography of this compound and its Co-crystals

There are no published X-ray crystal structures for this compound or any of its co-crystals. researchgate.net Such data would provide definitive proof of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Quantum Chemical Studies on this compound

Quantum chemical studies provide profound insights into the molecular structure and electronic properties of this compound. These computational methods are essential for understanding its geometry, reactivity, and spectroscopic behavior at an atomic level.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying molecules like this compound. windows.net DFT calculations, particularly with hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G+(d,p), are frequently employed for this purpose. nih.govresearchgate.net

The initial step in these studies involves geometry optimization, where the molecule's structure is fully relaxed to find its lowest energy conformation on the potential energy surface. ekb.eg This process yields crucial information on bond lengths, bond angles, and dihedral angles of the compound in its ground state. researchgate.net For instance, the calculated bond lengths and angles for related pyrazole (B372694) structures have shown good correlation with experimental data obtained from X-ray crystallography. windows.net

Once the optimized geometry is obtained, it serves as the basis for calculating vibrational frequencies. nih.gov These theoretical frequencies correspond to the fundamental modes of vibration within the molecule. To improve the accuracy and facilitate comparison with experimental FT-IR and Raman spectra, the calculated harmonic frequencies are often scaled by a specific factor (e.g., 0.9614) to account for anharmonicity and other systematic errors in the computational method. nih.govmdpi.com The comparison between scaled theoretical frequencies and experimental vibrational data allows for a reliable assignment of the observed spectral bands. mdpi.com

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in a Related Pyrazole System

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | ~3336 | ~3316 |

| Aromatic C-H | Stretching | ~3085–3043 | ~3067 |

| C=N (pyrazole ring) | Stretching | ~1606 | ~1547 |

| C-C (pyrazole ring) | Stretching | ~1588-1428 | ~1589-1473 |

| C-Br | Stretching | ~680 | ~685 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. nih.govmdpi.com The MEP surface is plotted over the molecule's optimized geometry, using a color scale to denote different electrostatic potential values. This map helps identify sites susceptible to electrophilic and nucleophilic attacks. mdpi.com

The standard color scheme is as follows:

Red: Represents regions of most negative electrostatic potential, which are electron-rich and are the preferred sites for electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, which are electron-poor and are the preferred sites for nucleophilic attack.

Green: Represents regions of zero or neutral potential.

For this compound, the MEP map would reveal specific reactive zones. The regions around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring are expected to be electron-rich (colored red or yellow), making them the primary centers for electrophilic interactions. mdpi.comfrontiersin.org Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (colored blue), identifying it as a likely site for nucleophilic attack and hydrogen bonding. materialsciencejournal.org This analysis is crucial for understanding the molecule's intermolecular interactions and chemical reactivity. diva-portal.org

Tautomeric Equilibrium and Stability Studies Using Computational Methods

Pyrazol-3-ol compounds can exist in several tautomeric forms, including the hydroxyl (OH-form), CH-form (pyrazol-3-one), and NH-form (pyrazol-5-one). The position of this equilibrium is critical as it dictates the molecule's structure and chemical properties. Computational chemistry, particularly DFT, is an effective method for studying this tautomerism. acs.org By calculating the total energy and Gibbs free energy of each possible tautomer, their relative stabilities can be determined. researchgate.net

Studies on analogous compounds, such as 4-bromo-1-phenyl-1H-pyrazol-3-ol, have shown that the pyrazol-3-ol (OH-tautomer) is the most stable form, both in the solid state and in solution. mdpi.com DFT calculations performed on various 4-bromo-1H-pyrazoles have consistently justified the predominance of one tautomer over others based on energy calculations. researchgate.net The relative energies (ΔE) and Gibbs free energies (ΔG) are key indicators; the tautomer with the lowest energy is the most stable and therefore the most abundant at equilibrium. The presence of electron-withdrawing substituents, such as the bromine atom, can significantly influence the stability of the tautomers.

Table 2: Representative Calculated Relative Energies for Pyrazole Tautomers

| Tautomeric Form | Description | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| OH-form | 1H-Pyrazol-3-ol | 0.00 (most stable) | 0.00 (most stable) |

| CH-form | 1,2-Dihydro-3H-pyrazol-3-one | ~ +1.5 to +3.0 | ~ +1.5 to +3.0 |

| NH-form | 1,2-Dihydro-5H-pyrazol-5-one | ~ +7.0 to +10.0 | ~ +7.0 to +10.0 |

Prediction of Spectroscopic Parameters and Non-Linear Optical (NLO) Properties

Computational methods are also employed to predict spectroscopic parameters and evaluate the potential of a molecule for specific applications, such as in non-linear optics (NLO).

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. windows.netacs.org This method can predict the absorption wavelengths (λmax) and the corresponding electronic transitions, such as HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions. researchgate.net The agreement between TD-DFT results and experimental spectra helps validate the chosen computational approach. windows.net

The NLO properties of this compound can be predicted by calculating key parameters using DFT. These include the dipole moment (μ), the mean linear polarizability (α), and the first-order hyperpolarizability (β₀). mdpi.com Molecules with significant NLO response are characterized by large hyperpolarizability values, which arise from intramolecular charge transfer. mdpi.com The calculated β₀ value is often compared to that of a standard NLO material, such as urea, to gauge its potential. acs.org A significantly larger β₀ value suggests that the compound could be a promising candidate for developing new NLO materials for optoelectronic applications. researchgate.net

Table 3: Calculated NLO Properties for a Representative Triazole Derivative with NLO Potential

| Parameter | Description | Calculated Value |

|---|---|---|

| α | Linear Polarizability | 4.195 x 10⁻²³ esu |

| β₀ | First Hyperpolarizability | 6.317 x 10⁻³⁰ esu |

| γ | Second Hyperpolarizability | 4.314 x 10⁻³⁵ esu |

Coordination Chemistry and Metal Complexes of 4 Bromo 2 Methyl Pyrazol 3 Ol

Ligating Behavior of 4-Bromo-2-methyl-pyrazol-3-ol: Chelation and Bridging Modes

The molecular structure of this compound features a pyrazole (B372694) ring substituted with a bromo group at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position. This arrangement of functional groups allows for diverse ligating behaviors. The deprotonated hydroxyl group and the adjacent pyrazole nitrogen atom can act as a bidentate chelating ligand, forming stable five-membered rings with metal ions. This chelation is a common coordination mode for pyrazol-3-ol derivatives.

Furthermore, the pyrazolate anion, formed upon deprotonation, can act as a bridging ligand between two or more metal centers. nih.gov This bridging can occur through the two nitrogen atoms of the pyrazole ring, leading to the formation of polynuclear complexes or coordination polymers. nih.gov The presence of the bromo substituent on the pyrazole ring can influence the electronic properties of the ligand, potentially affecting the stability and structure of the resulting metal complexes. researchgate.net

The versatility in coordination modes, including both chelation and bridging, allows this compound to form a wide array of coordination compounds with varying nuclearity and dimensionality. The specific mode of coordination is often influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. bohrium.com

Synthesis of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand can be deprotonated in situ by a base or can react directly with metal precursors that facilitate deprotonation. nih.gov

Transition Metal Complexes

Transition metal complexes of pyrazole-based ligands are widely studied due to their interesting magnetic, electronic, and catalytic properties. bohrium.comresearchgate.net The synthesis of transition metal complexes with this compound can be achieved by reacting the ligand with various transition metal salts, such as those of copper(II), nickel(II), cobalt(II), and zinc(II). bohrium.com

For instance, the reaction of a pyrazole-derived Schiff base with transition metal perchlorate (B79767) salts in a 1:1 or 2:1 molar ratio in a methanolic solution can yield mononuclear or dinuclear complexes, respectively. bohrium.com A general synthetic route for a mononuclear complex would involve dissolving this compound and a transition metal salt (e.g., MCl₂) in a solvent like ethanol (B145695) or methanol, followed by the addition of a base to facilitate the deprotonation of the ligand and subsequent coordination to the metal center. The resulting complex can then be isolated by filtration or evaporation of the solvent.

| Metal Salt | Ligand | Solvent | General Reaction Condition | Resulting Complex Type |

| CuCl₂ | This compound | Methanol | Stirring at room temperature | Mononuclear or Dinuclear Copper(II) complex |

| Ni(OAc)₂ | This compound | Ethanol | Reflux | Mononuclear or Polynuclear Nickel(II) complex |

| Co(ClO₄)₂ | This compound | Acetonitrile | Slow evaporation | Mononuclear Cobalt(II) complex |

| Zn(NO₃)₂ | This compound | DMF | Solvothermal | Coordination Polymer Zinc(II) complex |

Main Group Metal Complexes

Main group metal complexes of pyrazolone-based ligands have also been synthesized and characterized. nih.gov The synthesis of main group metal complexes with this compound would follow similar procedures to those for transition metals. For example, reacting the ligand with main group metal precursors like sodium methoxide, magnesium chloride, or calcium trifluoromethanesulfonate (B1224126) can yield the corresponding metal complexes. nih.gov The reaction stoichiometry and conditions would be adjusted to obtain the desired product. acs.org

Structural and Spectroscopic Characterization of this compound Metal Complexes

The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The deprotonation of the hydroxyl group and its coordination to the metal is typically evidenced by the disappearance of the broad O-H stretching band and a shift in the C-O stretching frequency. The coordination of the pyrazole nitrogen is indicated by shifts in the C=N and N-N stretching vibrations of the pyrazole ring. bohrium.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. The coordination of the ligand to the metal center leads to shifts in the proton and carbon signals of the pyrazole ring and the methyl group compared to the free ligand. nih.gov

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and charge transfer bands. These spectra can help in determining the coordination geometry of the metal center. bohrium.com For instance, the geometry of copper(II) complexes can often be inferred from the position and shape of their d-d absorption bands. mdpi.com

| Technique | Information Obtained | Expected Observations for this compound Complexes |

| IR Spectroscopy | Confirmation of ligand coordination | Disappearance of O-H stretch, shifts in C-O and pyrazole ring vibrations. bohrium.com |

| NMR Spectroscopy | Structural information for diamagnetic complexes | Shifts in proton and carbon signals of the pyrazole and methyl groups upon coordination. nih.gov |

| UV-Vis Spectroscopy | Coordination geometry and electronic transitions | d-d transition bands for transition metals and ligand-to-metal charge transfer bands. bohrium.com |

| X-ray Crystallography | Definitive molecular structure | Determination of bond lengths, angles, and coordination modes (chelation, bridging). nih.gov |

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from pyrazole-based ligands have shown significant potential in various catalytic applications. researchgate.netnih.govmdpi.com While specific catalytic studies on complexes of this compound are not extensively reported, the known catalytic activities of related pyrazole complexes suggest potential areas of application.

For example, copper complexes with pyrazole-based ligands have been investigated as catalysts for oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com The electronic properties of the ligand, which can be tuned by substituents like the bromo group, can influence the catalytic activity of the metal center. researchgate.net

Furthermore, pyrazolone-based metal complexes have been explored as catalysts in polymerization reactions. researchgate.net Nickel(II) and palladium(II) complexes with tris(pyrazolyl)borate ligands, for example, have been tested for ethylene (B1197577) polymerization. researchgate.net The steric and electronic properties of the ligand play a crucial role in determining the catalytic performance. It is plausible that transition metal complexes of this compound could also exhibit catalytic activity in similar transformations. Further research in this area would be necessary to explore and establish their specific catalytic applications.

Mechanistic Investigations of Biological Activity of 4 Bromo 2 Methyl Pyrazol 3 Ol and Its Derivatives

In Vitro Studies on Molecular Targets and Biological Pathways

In vitro research has been pivotal in elucidating the specific molecular targets and biological pathways affected by 4-Bromo-2-methyl-pyrazol-3-ol and its related compounds. These studies have unveiled mechanisms of action that include enzyme inhibition and receptor modulation, highlighting the therapeutic potential of this class of molecules.

The pyrazole (B372694) scaffold is a well-established pharmacophore known for its enzyme-inhibiting capabilities. globalresearchonline.net Derivatives of this compound have been shown to target a variety of enzymes implicated in a range of diseases.

Research indicates that pyrazole derivatives can act as potent inhibitors of key enzymes involved in cancer progression and inflammation. For instance, certain pyrazole compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, with some exhibiting selectivity for COX-2 over COX-1, which could lead to anti-inflammatory therapies with fewer gastrointestinal side effects. Another area of investigation is their effect on alkaline phosphatases (APs) and nucleotide pyrophosphatase/phosphodiesterases (NPPs). Specific derivatives have shown inhibitory activity against human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human NPP isozymes 1 and 3. conicet.gov.ar

Furthermore, pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell division and gene transcription. nih.gov For example, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as novel CDK2 inhibitors. rsc.org The antiproliferative activity of these compounds is often linked to their ability to halt the cell cycle. Other enzymatic targets for pyrazole derivatives include DNA gyrase in Mycobacterium tuberculosis and acetylcholinesterase (AChE). researchgate.netacs.org

A study on N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share a substituted bromo-methylphenyl moiety, confirmed their potential as alkaline phosphatase inhibitors. researchgate.net The diverse enzyme inhibitory profiles of these compounds underscore their potential for broad therapeutic applications. globalresearchonline.net

The interaction of this compound derivatives with various receptors is a key aspect of their mechanism of action. A notable example is the derivative Nelotanserin, chemically known as 1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea. This compound has been identified as a potent inverse agonist of the 5-hydroxytryptamine(2A) (5-HT2A) receptor. nih.gov Its interaction with this receptor, which is involved in regulating sleep architecture, led to its investigation in clinical trials for the treatment of insomnia. nih.gov

The structural features of these pyrazole derivatives, particularly the presence of a bromine atom, can enhance their binding to receptors. The larger atomic radius of bromine compared to chlorine may lead to stronger van der Waals interactions within the receptor's binding pocket. This can influence the potency and selectivity of the compound. Other pyrazole derivatives have been shown to act as dual inhibitors targeting the PWWP domains of Hepatoma-derived Growth Factor Related Protein 2 (HDGFRP2) and its homolog PSIP1, while others function as progesterone (B1679170) receptor antagonists. targetmol.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the biological effects of this compound derivatives. These studies systematically alter the chemical structure to understand how specific functional groups and substitutions influence their interaction with biological targets.

For a series of pyrazole-imidazoline derivatives, SAR analysis revealed that the presence of bromine, chlorine, or methyl substituents at the para-position of an aryl ring led to an increase in potency against Trypanosoma cruzi. mdpi.comresearchgate.net Similarly, in another study, the presence of electron-withdrawing groups like fluoro, chloro, and bromo on a benzene (B151609) ring attached to the pyrazole nucleus enhanced the antioxidant activity of the compounds. researchgate.net

The position and nature of substituents on the pyrazole ring itself also play a significant role. For instance, in a study of pyrazole derivatives as enzyme inhibitors, the substitution of a chloro group at position 3 of the pyrazole ring, in combination with a chloro group on an attached phenyl ring, resulted in enhanced inhibitory effects on h-TNAP, h-NPP1, and h-NPP3. conicet.gov.ar The addition of a 4-methylpiperidin-4-ol (B1315937) ring to a pyrazole structure was found to increase its lipid solubility, which in turn improved its absorption and resulted in potent in vitro antifungal and antibacterial activities. pjoes.com These SAR insights are invaluable for the rational design of more effective and selective therapeutic agents based on the pyrazole scaffold. nih.gov

| Derivative Class | Structural Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Pyrazole-imidazoline | Br, Cl, or methyl substituent at para-position of aryl ring | Increased potency against Trypanosoma cruzi | mdpi.comresearchgate.net |

| 3-Aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles | Fluoro, chloro, or bromo substituent on C-substituted benzene ring | Enhanced antioxidant activity | researchgate.net |

| 1H-pyrazol-1-yl-one analogues | Chloro substitution at position 3 of pyrazole ring and position 4 of phenyl ring | Enhanced inhibitory effects on h-TNAP, h-NPP1, and h-NPP3 | conicet.gov.ar |

| 4-methylpiperidin-4-ol substituted pyrazole | Addition of 4-methylpiperidin-4-ol ring | Increased lipid solubility and potent antifungal/antibacterial activity | pjoes.com |

Computational Approaches in Biological Activity Prediction (e.g., Molecular Docking for Target Interaction)

Computational methods have become indispensable tools for predicting the biological activity of this compound and its derivatives, offering insights that complement experimental data. researchgate.net Techniques such as molecular docking, Density Functional Theory (DFT), and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are widely used. researchgate.netajol.info

Molecular docking simulations are employed to predict the binding modes and affinities of these compounds with their biological targets. For example, docking studies have been used to investigate the interaction of pyrazole derivatives with enzymes like alkaline phosphatase, DNA GyrB, and cyclin-dependent kinase 2 (CDK2). rsc.orgresearchgate.netresearchgate.net These studies can identify key interactions, such as hydrogen bonds and π–π stacking, that are crucial for binding and inhibitory activity. nih.gov In many cases, the results from molecular docking show a strong correlation with in vitro experimental findings. pjoes.comnih.gov

DFT calculations are utilized to understand the electronic properties of the molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. pjoes.com These quantum chemical studies provide insights into the molecule's reactivity and stability. acs.org By combining these computational approaches, researchers can rationally design and screen libraries of pyrazole derivatives, prioritizing those with the most promising predicted activity and properties for synthesis and further testing. mdpi.comresearchgate.net

Investigation of Cellular Processes Modulated by this compound (e.g., antiproliferative mechanisms in cell lines)

The antiproliferative activity of pyrazole derivatives has been extensively studied in various cancer cell lines. These compounds have been shown to modulate several cellular processes, leading to the inhibition of cancer cell growth and, in some cases, the induction of apoptosis.

Derivatives of this compound have demonstrated significant antiproliferative effects against a range of human cancer cell lines, including those of the breast (MCF-7, MDA-MB-231), colon (HCT-116), and liver (HepG2). nih.govfrontiersin.org The mechanisms underlying this activity are diverse. Some pyrazole derivatives have been found to induce cell cycle arrest, often at the G0/G1 or G2/M phase, thereby preventing cell proliferation. rsc.org

One of the key mechanisms of action for some pyrazole compounds is the inhibition of tubulin polymerization, which disrupts the cellular microtubule system and leads to apoptosis. nih.gov Other derivatives function by inhibiting crucial signaling pathways, such as the MEK-dependent pathway, or by inhibiting enzymes essential for cancer cell survival, like PI3 kinase. nih.govfrontiersin.org

Importantly, certain pyrazole compounds have shown the ability to overcome common drug-resistance mechanisms in cancer cells. nih.gov For instance, they have retained their antiproliferative activity in cell lines that overexpress drug efflux pumps like the ABCC1 (MRP1) transporter. nih.gov This suggests that these compounds may be effective in treating resistant tumors.

| Derivative Class/Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Pyrazole-chalcone hybrids | MDA-MB-231 (Triple-negative breast cancer) | Cytotoxic activity, induction of apoptosis | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine derivatives | MCF-7 (Breast), HepG-2 (Liver), HCT-116 (Colorectal) | Potent antiproliferative activity, cell cycle arrest at G0-G1 phase | rsc.org |

| Ionone-derived 1,5-pyrazoles (e.g., EN12-2A) | Various sensitive and drug-resistant cell lines | Overcomes common drug-resistance mechanisms, depolymerization of microtubules | nih.gov |

| 3,4-diaryl pyrazole derivatives | Various cancer cell lines | Inhibition of tubulin polymerization | nih.gov |

| 1,3-diphenyl-1H-pyrazole | MDA-MB-231, MCF-7 (Breast) | Suppression of MEK-dependent pathways | frontiersin.org |

Applications of 4 Bromo 2 Methyl Pyrazol 3 Ol in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Organic Synthesis

4-Bromo-2-methyl-pyrazol-3-ol is a valuable heterocyclic compound that serves as a versatile starting material and key intermediate in a variety of organic synthesis applications. Its structure, featuring a pyrazole (B372694) ring substituted with a bromine atom, a methyl group, and a hydroxyl group, provides multiple reactive sites for further functionalization.

Bromoheteroarenes, such as this compound, are significant precursors for creating more complex molecules. mdpi.comresearchgate.net The bromine atom on the pyrazole ring is particularly useful as it can be readily displaced or participate in various cross-coupling reactions. mdpi.comresearchgate.net This allows for the introduction of a wide range of substituents, making it a crucial building block in the synthesis of diverse heterocyclic compounds.

The hydroxyl group can be protected, for instance by methylation, to prevent it from interfering with subsequent reactions, such as metalation or Suzuki-type cross-couplings. mdpi.comresearchgate.net This protection strategy enhances the compound's utility as a synthetic intermediate. mdpi.comresearchgate.net For example, the protected derivative, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, has been synthesized and used in further transformations. mdpi.comresearchgate.net

The pyrazole core itself is a significant scaffold in medicinal chemistry and drug discovery. researchgate.net Pyrazole derivatives are known to exhibit a wide range of biological activities. researchgate.net Consequently, this compound and its derivatives are important intermediates in the development of new pharmaceutical compounds. sci-hub.se The ability to modify the pyrazole ring at multiple positions allows for the fine-tuning of the molecule's properties to enhance its biological efficacy.

Furthermore, the compound is utilized in the synthesis of other complex heterocyclic systems. For instance, it can serve as a precursor for creating fused pyrazole derivatives, which are also of significant interest in various fields of chemistry. mdpi.com The reactivity of the bromine atom allows for its participation in palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Table 1: Reactivity of this compound Analogs in Synthesis

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| Nucleophilic Substitution | Amines | 4-amino-pyrazole derivatives | |

| O-alkylation | Methyl iodide, NaH | 3-methoxy-pyrazole derivative | mdpi.comresearchgate.net |

| Suzuki-Miyaura Coupling | Palladium catalyst | Aryl-substituted pyrazoles | |

| Heck Coupling | Palladium catalyst | Alkenyl-substituted pyrazoles |

Integration into Novel Materials and Functional Polymers

The unique chemical structure of this compound makes it a candidate for integration into novel materials and functional polymers. Pyrazole-containing polymers have been explored for various applications due to their thermal stability and potential for exhibiting interesting photophysical properties. mdpi.com

The bromine atom on the pyrazole ring can be a site for polymerization reactions. For example, through cross-coupling reactions, the pyrazole unit can be incorporated as a monomer into a polymer chain. This allows for the creation of new polymers with tailored properties. The pyrazole moiety can influence the polymer's thermal stability, solubility, and its ability to coordinate with metal ions.

Molecularly imprinted polymers (MIPs) are a class of materials designed to selectively recognize a target molecule. While research on MIPs using this compound itself is not widely documented, the development of MIPs for other brominated compounds like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) demonstrates the potential for creating selective recognition materials based on brominated aromatic structures. mdpi.com This suggests that this compound could potentially be used as a template or a functional monomer in the synthesis of MIPs for specific applications.

The development of new materials with specific properties is an active area of research in materials science. The incorporation of heterocyclic compounds like pyrazoles into polymer backbones can lead to materials with unique electronic, optical, or thermal properties. The versatility of the pyrazole ring allows for the synthesis of a wide variety of derivatives that can be used to create a diverse range of functional polymers.

Applications in Analytical Chemistry and Reagent Development

In analytical chemistry, pyrazole derivatives can be used as standard reference materials to ensure the accuracy of various analytical methods. The well-defined structure of this compound makes it a suitable candidate for such applications.

Furthermore, pyrazole-based compounds can be developed into analytical reagents. For example, some pyrazole derivatives have been used as chemosensors for the detection of metal ions. mdpi.com The pyrazole ring can act as a ligand, binding to metal ions and producing a detectable signal, such as a change in color or fluorescence. mdpi.com The substituents on the pyrazole ring can be modified to tune the selectivity and sensitivity of the chemosensor for specific metal ions.

The development of new analytical reagents is crucial for various fields, including environmental monitoring, clinical diagnostics, and industrial process control. The synthesis of functionalized pyrazoles from intermediates like this compound can lead to the creation of novel reagents with improved performance characteristics.

Potential in Dye and Pigment Industries

Pyrazolone (B3327878) compounds, which are structurally related to pyrazol-3-ols, are widely used in the dye and pigment industries. researchgate.netinnovareacademics.in They are precursors for the synthesis of a variety of colorants, including azo dyes. unb.canih.govnih.gov Azo dyes are a major class of synthetic dyes characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. cuhk.edu.hk

The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. unb.canih.govcuhk.edu.hk Pyrazolone derivatives are often used as coupling components in this process. innovareacademics.innih.gov The specific shade of the resulting dye is determined by the chemical structures of both the diazonium salt and the coupling component. unb.cacuhk.edu.hk

Given that this compound contains a pyrazole ring, it has the potential to be used as a precursor for the synthesis of azo dyes. By reacting it with a diazonium salt, it could form an azo dye with a specific color. The bromine atom and the methyl group on the pyrazole ring would influence the final color and properties of the dye, such as its lightfastness and solubility. The field of heterocyclic dyes is extensive, with many dyes containing nitrogen-based heterocyclic rings like pyrazole. ekb.eg

Future Research Directions and Unexplored Avenues for 4 Bromo 2 Methyl Pyrazol 3 Ol

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized pyrazoles is a cornerstone of medicinal and materials chemistry. For 4-Bromo-2-methyl-pyrazol-3-ol, future research should prioritize the development of synthetic routes that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.

Traditional methods for pyrazole (B372694) synthesis often involve multi-step procedures with harsh reagents and solvents. benthamdirect.com Modern approaches offer significant improvements. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to dramatically reduce reaction times and improve yields for various pyrazole derivatives. benthamdirect.comresearchgate.netrsc.orgdergipark.org.tr Another promising avenue is the application of flow chemistry. mdpi.comrsc.orggalchimia.comthieme-connect.commit.edu Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and potential for scalable, automated synthesis. mdpi.comgalchimia.commit.edu Investigating one-pot, multi-component reactions could also streamline the synthesis, reducing the number of isolation and purification steps required. researchgate.net Furthermore, the use of polymer-supported reagents or solid-phase synthesis could facilitate easier purification and product isolation. wisdomlib.org

Future synthetic strategies could focus on the approaches outlined in the table below.

| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved energy efficiency. benthamdirect.comdergipark.org.tr | Optimization of microwave parameters (temperature, pressure, time) for key cyclization and bromination steps. |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, and integration of synthesis and purification. mdpi.comgalchimia.com | Design and implementation of a continuous-flow process from simple precursors to the final product. |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, enhanced reaction rates. benthamdirect.comrsc.org | Exploration of sonochemistry for key reaction steps to minimize thermal degradation and improve selectivity. |

| Green Catalysis | Use of reusable, non-toxic catalysts (e.g., solid acids, enzymes) and sustainable solvents (e.g., water, ionic liquids). researchgate.net | Screening for novel catalysts and solvent systems that improve the environmental footprint of the synthesis. |

Exploration of Novel Reactivity and Functionalization Strategies

The this compound scaffold possesses multiple sites for chemical modification: the bromine atom at the C4 position, the hydroxyl group at C3, the N-methyl group, and the C5-H bond. Future research should systematically explore the reactivity at each of these sites to generate diverse libraries of new compounds.

The bromine atom is a particularly valuable handle for derivatization via transition-metal-catalyzed cross-coupling reactions. nih.gov Established methods like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings could be employed to introduce a wide array of aryl, alkynyl, alkenyl, and amino substituents at the C4 position.

A significant frontier is the direct C–H functionalization of the pyrazole ring. nih.govrsc.orgdntb.gov.uaresearchgate.net While the C4 position is already functionalized, the C5-H bond presents an opportunity for late-stage modification. nih.govnih.govchem-station.comresearchgate.netacs.org Developing regioselective C5-H activation protocols would allow for the introduction of functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach. nih.govresearchgate.net

The reactivity of the pyrazol-3-ol tautomeric system also warrants further investigation. Selective O-alkylation, O-acylation, or conversion of the hydroxyl group to other functionalities could yield derivatives with distinct physicochemical and biological properties.

| Functionalization Strategy | Target Position | Potential Modifications | Research Objective |

| Cross-Coupling Reactions | C4 (via Bromine) | Aryl, heteroaryl, alkyl, alkynyl, amino groups. | Create diverse libraries for structure-activity relationship (SAR) studies. |

| Direct C-H Functionalization | C5 | Arylation, alkylation, alkenylation. rsc.orgresearchgate.net | Develop atom-economical methods for late-stage modification. nih.govresearchgate.net |

| Hydroxyl Group Derivatization | C3 | Ethers, esters, sulfonates. | Modulate properties such as solubility, lipophilicity, and metabolic stability. |

| N-Methyl Group Modification | N2 | Demethylation followed by re-alkylation/arylation. | Explore the impact of the N-substituent on biological activity and material properties. |

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict and rationalize the properties of molecules, thereby guiding experimental efforts. For this compound and its derivatives, advanced computational modeling can accelerate the discovery process.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity indices, and spectroscopic properties of the molecule. electrochemsci.orgresearchgate.netnih.govresearchgate.net This can help in understanding its reactivity patterns and predicting the outcomes of various functionalization reactions.

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for correlating the structural features of a series of derivatives with their biological activity or material properties. electrochemsci.orgresearchgate.net By developing robust QSAR models, it becomes possible to predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular docking simulations can predict the binding modes and affinities of this compound derivatives within the active sites of biological targets like enzymes or receptors. mdpi.comnih.govnih.govijpbs.comresearchgate.netnih.gov This is invaluable for understanding the molecular basis of biological activity and for the rational design of more potent and selective inhibitors. nih.govnih.gov

Discovery of New Mechanistic Biological Insights and Molecular Targets

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netglobalresearchonline.netnih.govias.ac.in A key future direction is to elucidate the specific molecular targets and mechanisms of action for this compound and its analogs.

High-throughput screening of a library of derivatives against various cell lines and enzyme panels can identify initial biological activities. researchgate.net For hits identified in these screens, target identification technologies such as chemical proteomics or thermal proteome profiling can be employed to pinpoint the specific protein(s) with which the compound interacts. nih.govtandfonline.com

Once a target is identified, further studies are needed to understand the mechanism of action. This could involve investigating how the compound modulates enzyme activity, disrupts protein-protein interactions, or affects signaling pathways. tandfonline.comnih.govfrontiersin.org Such mechanistic insights are critical for the further development of the compound as a potential therapeutic agent. tandfonline.comrsc.org

Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds

Beyond biological applications, the structural features of this compound make it an attractive building block for advanced functional materials. The pyrazole ring, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions.

A major area of exploration is the use of this compound or its derivatives as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). dtu.dkrsc.orgresearchgate.netdigitellinc.comresearchgate.net By modifying the scaffold, for example by introducing carboxylic acid groups via cross-coupling, MOFs with tailored pore sizes, surface areas, and functionalities could be constructed for applications in gas storage, separation, and catalysis. dtu.dkresearchgate.net

Another avenue is the incorporation of the this compound motif into polymers. wisdomlib.orgacs.org This could be achieved by polymerizing derivatives with appropriate functional groups (e.g., vinyl or ethynyl (B1212043) groups). The resulting pyrazole-containing polymers could possess interesting thermal, optical, or electronic properties, potentially finding use in organic electronics such as organic light-emitting diodes (OLEDs) or as specialized coatings.

| Material Class | Design Strategy | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Functionalize with linker groups (e.g., carboxylates) to coordinate with metal ions. researchgate.net | Gas storage (CO2, H2), catalysis, chemical sensing. dtu.dkresearchgate.netdigitellinc.com |

| Coordination Polymers | Utilize the N,N-bidentate nature of the pyrazole ring for metal coordination. | Luminescent materials, magnetic materials, sensors. |

| Microporous Organic Polymers (MOPs) | Polymerize functionalized monomers via reactions like Scholl coupling. acs.org | CO2 capture, heterogeneous catalysis. acs.org |

| Organic Electronic Materials | Incorporate into conjugated polymer backbones or as pendant groups. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Bromo-2-methyl-pyrazol-3-ol, and how can its purity be validated experimentally?

- Methodological Answer : The compound can be synthesized via Mannich reactions or nucleophilic substitution, as structurally analogous pyrazoles (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) are synthesized using Mannich reactions with diaza-crown ethers . Post-synthesis, purity is validated via HPLC (>95% purity, using methanol:water gradients) and H/C NMR (to confirm substituent positions and bromine integration) . For crystallization, SHELX-97 or SHELXL can refine crystal structures, with ORTEP-3 visualizing thermal ellipsoids .

Q. How can researchers distinguish between regioisomers of brominated pyrazoles during characterization?

- Methodological Answer : Regioisomers are differentiated via H NMR coupling patterns (e.g., pyrazole C-H protons show distinct splitting) and C NMR chemical shifts for brominated carbons (typically 90–110 ppm). High-resolution mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography (using SHELXL) resolves absolute configurations .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-quality single crystals?

- Methodological Answer : Ethyl acetate/hexane (1:4) or 2-propanol are effective for recrystallization, as demonstrated for similar pyrazole derivatives . Slow evaporation at 4°C enhances crystal growth. For twinned crystals, SHELXL’s TWIN/BASF commands can refine data .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

- Methodological Answer : Mechanistic pathways (e.g., nucleophilic aromatic substitution) are studied via kinetic monitoring (NMR or LC-MS) and isotopic labeling. For example, O-labeled water can trace hydroxylation steps. Density Functional Theory (DFT) simulations model transition states, validated against experimental activation energies .

Q. What strategies resolve contradictions in bioactivity data for pyrazole derivatives, such as conflicting IC values?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, solvent effects). Standardize protocols using controls like cisplatin for cytotoxicity. Meta-analyses of SAR studies identify critical substituents (e.g., bromine’s steric effects vs. fluorine’s electronic effects) .

Q. How can computational models predict the binding affinity of this compound to target enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Moe) simulate interactions with active sites. Validate models against crystallographic data (PDB entries) and adjust for halogen bonding using van der Waals radii .

Q. What methodologies optimize Suzuki-Miyaura cross-coupling reactions for this compound derivatives?

- Methodological Answer : Screen Pd catalysts (e.g., Pd(PPh)) and bases (KCO) in DMF/water. Monitor via TLC and optimize ligand ratios (1:1.2 aryl boronic acid:bromopyrazole). For steric hindrance, microwave-assisted synthesis reduces reaction times .

Q. How do polymorphic forms of this compound impact its physicochemical properties?

- Methodological Answer : Polymorphs are identified via PXRD and DSC. SHELX refinements distinguish packing motifs (e.g., herringbone vs. layered). Solubility and stability assays (e.g., accelerated aging at 40°C/75% RH) correlate with bioavailability .

Tables for Key Data

Table 1 : NMR Chemical Shifts for this compound Derivatives

| Position | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|

| Pyrazole C3-H | 7.2–7.5 (d, J=2.1 Hz) | 145–150 |

| Br-C4 | - | 95–100 |

| CH | 2.3–2.5 (s) | 18–20 |

Table 2 : HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection (λ) |

|---|---|---|---|

| C18 (5 μm) | MeOH:HO (70:30) | 1.0 mL/min | 254 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.